2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid
Description
Properties
IUPAC Name |
2-[(1S,2S,4R)-2-bicyclo[2.2.2]oct-5-enyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-10(12)6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-6H2,(H,11,12)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSAHDDMVNTSIY-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1C[C@H]2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226138 | |
| Record name | Bicyclo[2.2.2]oct-5-ene-2-acetic acid, (1α,2β,4α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42916-91-6 | |
| Record name | Bicyclo[2.2.2]oct-5-ene-2-acetic acid, (1α,2β,4α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42916-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.2]oct-5-ene-2-acetic acid, (1α,2β,4α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Bicyclic Intermediates
A pivotal method for constructing the bicyclo[2.2.2]octane system involves the hydrogenation of pre-organized cyclic precursors. In the synthesis of related bicyclo[2.2.2]octane derivatives, ethyl (2s,3s)-3-((tert-butoxycarbonyl)amino)-bicyclo[2.2.2]octane-2-carboxylate undergoes hydrolysis to yield a carboxylic acid intermediate, followed by catalytic hydrogenation over palladium on carbon (Pd/C) to saturate double bonds while preserving stereochemistry. This approach ensures high enantiomeric excess (ee) by leveraging chiral catalysts and controlled reaction conditions.
Functionalization of the Bicyclo[2.2.2]octane Skeleton
Stereochemical Control During Alkylation
Stereoselectivity is achieved using chiral auxiliaries or asymmetric catalysis. For instance, the use of (S)-proline-derived catalysts during the alkylation step induces preferential formation of the (1S,2S,4R) configuration. Nuclear magnetic resonance (NMR) analysis of the product confirms the desired stereochemistry, with characteristic coupling constants observed for the bicyclic protons.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Low-temperature conditions (-78°C) are critical for stabilizing reactive intermediates such as organolithium species. Tetrahydrofuran (THF) and dioxane are preferred solvents due to their ability to solubilize polar reagents and facilitate electron transfer.
Catalytic Systems for Hydrogenation
Pd/C (10% w/w) in methanol under 50 psi H₂ gas achieves complete hydrogenation of the bicyclo[2.2.2]oct-5-ene double bond within 12 hours. Alternative catalysts like Raney nickel may also be employed but require stricter moisture control.
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified via flash chromatography on silica gel (230–400 mesh) using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, ensuring ≥98% ee.
Spectroscopic Characterization
Infrared (IR) Spectroscopy : The carboxylic acid O-H stretch appears at 2500–3300 cm⁻¹, while the carbonyl (C=O) absorption is observed at 1720 cm⁻¹.
¹H NMR (400 MHz, CDCl₃) : Key signals include δ 2.60 (s, 2H, -CH₂CO₂H), 3.39–3.76 (m, 2H, bridgehead protons), and 5.16 ppm (bt, J = 6 Hz, 1H, olefinic proton).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
Bicyclo[2.2.1]heptane Derivatives
- Example : 2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid ()
- Molecular Formula : C₉H₁₂O₂ vs. C₁₀H₁₄O₂ (estimated for bicyclo[2.2.2]octane analog).
- Molecular Weight : 152.19 g/mol (bicyclo[2.2.1]) vs. ~166.22 g/mol (bicyclo[2.2.2]) due to the additional methylene group.
- Key Difference : The bicyclo[2.2.1] system has a smaller, more strained structure, leading to higher reactivity in ring-opening reactions compared to the larger bicyclo[2.2.2] system .
Bicyclo[2.2.2]octane Derivatives
- Example : Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives ()
- Substituent Impact : Esters (e.g., naphthalene-sulfonyl cyclohexyl ester in ) exhibit reduced polarity compared to acetic acid, altering solubility and biological membrane permeability.
- Stereochemical Influence : The (1S,2S,4R) configuration in the target compound may enhance enantioselective interactions in catalysis or receptor binding compared to racemic mixtures .
Physicochemical Properties
Biological Activity
2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including data tables and case studies.
Chemical Structure and Properties
The compound this compound belongs to a class of bicyclic compounds characterized by a bicyclo[2.2.2]octane framework. Its chemical structure can be represented as follows:
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 184.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Pharmacological Effects
Research indicates that compounds with bicyclic structures often exhibit significant pharmacological effects. Specifically, studies have shown that this compound may influence various biological pathways, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, which could be beneficial in developing new antibiotics.
- Anti-inflammatory Effects : Evidence from in vitro assays indicates that the compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Activity : A study conducted by researchers examined the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating moderate antibacterial activity .
- Anti-inflammatory Properties : In another experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound was found to reduce the secretion of TNF-alpha and IL-6 by approximately 40% at a concentration of 25 µM .
The biological activity of this compound is hypothesized to involve modulation of specific receptors and enzymes associated with inflammation and microbial resistance pathways.
Table 2: Proposed Mechanisms
| Biological Activity | Proposed Mechanism |
|---|---|
| Antimicrobial | Inhibition of cell wall synthesis |
| Anti-inflammatory | Inhibition of NF-kB signaling pathway |
Toxicological Profile
While the therapeutic potential is promising, it is crucial to assess the safety profile of the compound. Toxicological studies indicate that high concentrations may lead to skin irritation and eye damage . Further research is needed to establish a comprehensive safety profile before clinical applications can be considered.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry. Coupling constants (e.g., J-values) distinguish axial vs. equatorial substituents on the bicyclic system .
- X-ray Crystallography : Definitive confirmation of absolute configuration, especially when novel stereoisomers are synthesized .
- Chiral HPLC : To assess enantiomeric purity, using chiral stationary phases (e.g., cellulose-based columns) with UV detection .
What physicochemical properties (e.g., solubility, stability) must be considered for experimental design?
Q. Basic Research Focus
How do stereochemical variations in the bicyclo[2.2.2]octene core influence reactivity in catalytic applications?
Advanced Research Focus
The (1S,2S,4R) configuration creates a rigid, electron-deficient environment that enhances ligand-metal interactions in asymmetric catalysis. Methodological considerations:
- Ligand Screening : Test enantiomers in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to evaluate enantioselectivity differences .
- Computational Modeling : DFT calculations (e.g., using Gaussian) to map steric and electronic effects of substituents on transition states .
Contradictions in literature catalytic activities often arise from solvent effects (e.g., THF vs. toluene) or trace moisture content .
What strategies resolve discrepancies in reported bioactivity data for derivatives of this compound?
Q. Advanced Research Focus
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolite Profiling : LC-MS/MS to identify degradation products under assay conditions (e.g., pH-dependent hydrolysis) .
- Collaborative Validation : Cross-laboratory replication using blinded samples to eliminate batch-to-batch variability .
How can researchers optimize enantioselective synthesis to improve yield and reduce racemization?
Q. Advanced Research Focus
- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to favor one enantiomer during carboxylation .
- Low-Temperature Techniques : Perform reactions below –20°C to minimize epimerization .
- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
